molecular formula C15H10F6 B7768458 4,4'-Bis(trifluoromethyl)diphenylmethane CAS No. 887268-07-7

4,4'-Bis(trifluoromethyl)diphenylmethane

Cat. No. B7768458
CAS RN: 887268-07-7
M. Wt: 304.23 g/mol
InChI Key: MKHKYTBGLYTLSG-UHFFFAOYSA-N
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Description

“4,4’-Bis(trifluoromethyl)diphenylmethane” is a chemical compound with the formula C15H10F6 . It contains a total of 32 bonds, including 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings . The molecule consists of 10 Hydrogen atoms, 15 Carbon atoms, and 6 Fluorine atoms .


Molecular Structure Analysis

The molecular structure of “4,4’-Bis(trifluoromethyl)diphenylmethane” is characterized by a total of 32 bonds. There are 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings . The molecular weight of “4,4’-Bis(trifluoromethyl)diphenylmethane” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Bis(trifluoromethyl)diphenylmethane” include a density of 1.289g/cm3 and a boiling point of 283.3ºC at 760 mmHg .

Scientific Research Applications

  • Pharmacological Applications : Some derivatives of 4,4'-bis(trifluoromethyl)diphenylmethane have been found to possess strong antinociceptive properties, demonstrating potential for pain management applications (Pitucha et al., 2010).

  • Material Science and Polymer Chemistry : This compound has been used in the synthesis of various polymers and materials. For instance, poly(ether imide)s derived from 4,4'-bis(trifluoromethyl)diphenylmethane show high organosolubility and promising thermal properties, making them suitable for specialized applications (Liaw et al., 2001).

  • Chemical Synthesis and Analysis : 4,4'-Bis(trifluoromethyl)diphenylmethane has been used as a precursor in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of metal complexes, demonstrating its versatility in coordination chemistry (Karipcin et al., 2002).

  • Environmental Studies : Derivatives of this compound have been investigated for their role in the biodegradation of environmental pollutants, such as in the cometabolism of DDT and its breakdown products by bacteria and fungi (Subba-Rao & Alexander, 1985).

  • Analytical Techniques : The compound has been studied for its potential in analytical chemistry, for instance, in the detection and analysis of 4,4'-bis-maleinimide diphenylmethane using fluorimetry and spectrophotometry (Isaev & Ishkov, 1999).

Safety and Hazards

The safety data sheet for “4,4’-Bis(trifluoromethyl)diphenylmethane” indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards are not detailed in the search results.

properties

IUPAC Name

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHKYTBGLYTLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535632
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(trifluoromethyl)diphenylmethane

CAS RN

887268-07-7, 87901-60-8
Record name 1,1′-Methylenebis[4-(trifluoromethyl)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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